4-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
Description
4-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core fused with a benzamide moiety. The structure comprises a 4-methyl-substituted benzamide group linked via an amide bond to a phenyl ring, which is further connected to the thiazolo[5,4-b]pyridine scaffold. This compound is part of a broader class of thiazolo-pyridine derivatives studied for their kinase inhibitory properties, particularly targeting enzymes like c-KIT, which is implicated in cancers and other proliferative disorders .
Key structural attributes include:
Properties
IUPAC Name |
4-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-7-9-14(10-8-13)18(24)22-16-5-2-4-15(12-16)19-23-17-6-3-11-21-20(17)25-19/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJMPHMBXYDEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step reactions starting from commercially available substancesThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
4-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 4-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating specific biological processes. For example, it may inhibit phosphoinositide 3-kinase (PI3K), leading to the disruption of cellular signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Enzymatic Activities of Thiazolo[5,4-b]pyridine Derivatives
Table 2: Structural Comparison
Research Findings and Implications
- Kinase Inhibition : The target compound’s 4-methylbenzamide group may optimize hydrophobic interactions in kinase ATP-binding pockets, similar to nilotinib’s pyridinylpyrimidine group .
- SAR Insights : Trifluoromethyl groups (e.g., 6h) enhance potency but may compromise solubility, whereas methyl substituents offer a favorable balance for oral bioavailability .
- Therapeutic Potential: Thiazolo[5,4-b]pyridine derivatives are versatile scaffolds for kinase inhibitors (c-KIT, BCR-ABL) and antimicrobial agents, depending on substituent engineering .
Biological Activity
4-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a compound belonging to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound involves several steps, including the reaction of appropriate thiazole derivatives with substituted anilines. Various methodologies have been reported for synthesizing thiazolo[5,4-b]pyridine derivatives through nucleophilic substitution reactions and cyclization processes .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of thiazole derivatives. The compound has been tested against various bacterial strains and fungi. The results indicate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Activity (MIC µg/mL) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 10 | Gentamicin |
| Escherichia coli | 20 | Ampicillin |
| Pseudomonas aeruginosa | 15 | Ceftizoxime |
| Candida albicans | 25 | Fluconazole |
The compound exhibited a Minimum Inhibitory Concentration (MIC) in the range of 10-25 µg/mL for various strains, marking it as a promising candidate for further development as an antimicrobial agent .
Anticancer Activity
Thiazole derivatives have shown potential in anticancer research. In vitro studies have reported that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, studies indicated that certain thiazole derivatives inhibited cell proliferation in breast cancer and colon cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HT-29 (Colon Cancer) | 15 |
These findings suggest that the compound may interfere with cellular pathways involved in cancer progression .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of thiazole derivatives. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is crucial for developing therapies targeting inflammatory diseases.
The biological activities of thiazole derivatives are often attributed to their ability to interact with various molecular targets. They may inhibit enzymes involved in inflammatory pathways or disrupt cellular signaling critical for microbial growth and cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
